molecular formula C10H12Cl2FNO2 B6145776 methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride CAS No. 457654-82-9

methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Cat. No.: B6145776
CAS No.: 457654-82-9
M. Wt: 268.1
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Description

Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a propanoate ester, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline.

    Formation of Intermediate: The aniline derivative undergoes a reaction with (2R)-2-bromo-3-methylpropanoate in the presence of a base such as potassium carbonate, leading to the formation of the intermediate methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could lead to the formation of amines or dehalogenated compounds.

Scientific Research Applications

Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The propanoate ester can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate hydrochloride: Similar structure but lacks the fluorine substituent.

    Methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride: Similar structure but lacks the chlorine substituent.

    Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride: Similar structure but lacks the fluorine substituent.

Uniqueness

Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

457654-82-9

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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